![molecular formula C19H24F2N2O B5501597 (3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

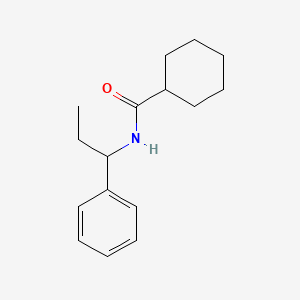

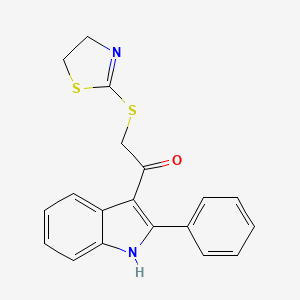

The synthesis of complex pyrrolidine derivatives involves several steps, including catalytic asymmetric reduction, displacement reactions, and conjugate additions. For example, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy achieves high yield and enantioselectivity, demonstrating the efficiency of such methods in generating chiral pyrrolidine derivatives (Chung et al., 2005). Additionally, acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids further showcases the versatility in modifying pyrrolidine frameworks for various applications (Jones et al., 1990).

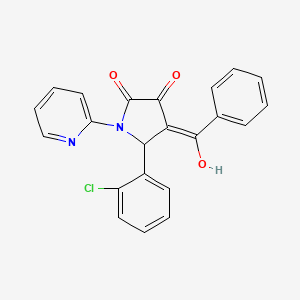

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, such as "(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate," has been established through X-ray crystallography, revealing a distorted chair conformation of the piperidine ring and a cis-fusion with the pyrrolidine ring. The structure demonstrates the complex 3D conformation that these molecules can adopt (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including nitrile anion cyclization and acylation, to generate structurally diverse compounds. These reactions highlight the reactivity of the pyrrolidine ring system and its utility in organic synthesis (Chung et al., 2005); (Jones et al., 1990).

科学的研究の応用

Enantioselective Synthesis and Catalysis

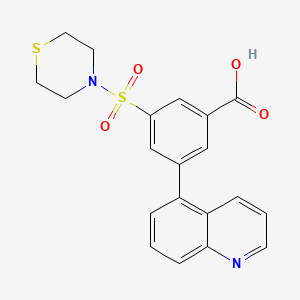

John Y. L. Chung et al. (2005) described an asymmetric synthesis approach for disubstituted pyrrolidines, highlighting a strategy that could potentially apply to the synthesis of complex pyrrolidines or pyrrolopyridines like the subject compound. This method emphasizes the importance of nitrile anion cyclization in constructing chiral centers, which might be relevant for synthesizing or modifying the structure of "(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine" (Chung et al., 2005).

Supramolecular Chemistry

K. Arora and V. Pedireddi (2003) explored the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules, presenting a method for creating complex molecular structures. While not directly related, this research underscores the potential for designing novel compounds with specific interactions and could inspire applications in creating new materials or catalysts using pyrrolopyridine derivatives (Arora & Pedireddi, 2003).

Catalysis and Polymerization

Philipp Roesle et al. (2012) discussed the mechanistic aspects of isomerizing alkoxycarbonylation, which could be relevant for understanding the reactivity or potential catalytic applications of pyrrolopyridine derivatives in organic synthesis and polymer production (Roesle et al., 2012).

Organic Synthesis and Structural Analysis

L. Bagnoli et al. (2010) and Huichun Zhu et al. (2009) presented synthetic approaches and structural analyses for related compounds, demonstrating the diversity of reactions and configurations that pyrrolopyridine derivatives can exhibit. These studies may offer insights into the synthetic versatility and structural characterization of compounds similar to "(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine" (Bagnoli et al., 2010); (Zhu et al., 2009).

特性

IUPAC Name |

1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F2N2O/c1-2-3-17(24)23-11-16(13-8-14(20)10-15(21)9-13)19-18(23)12-4-6-22(19)7-5-12/h8-10,12,16,18-19H,2-7,11H2,1H3/t16-,18+,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWOGERWVOSBDE-QXAKKESOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C2C1C3CCN2CC3)C4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)